

# **WNY0824** chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | WNY0824   |           |
| Cat. No.:            | B12408533 | Get Quote |

### An In-depth Technical Guide to Ibrutinib

Disclaimer: The compound "WNY0824" could not be identified in public chemical and scientific databases. It may be a proprietary, internal, or otherwise undisclosed compound. To fulfill the detailed request for a technical guide, this document has been prepared using the well-characterized Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, as a substitute. All data and methodologies presented herein pertain to Ibrutinib.

## **Executive Summary**

Ibrutinib is a first-in-class, orally administered small molecule that functions as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It achieves this by forming a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[2][4] This targeted inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is a critical pathway for the proliferation, survival, and trafficking of B-cells.[1][4][5] Dysregulation of the BCR pathway is a known oncogenic driver in numerous B-cell malignancies.[1][6] Consequently, Ibrutinib is indicated for the treatment of various hematological cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][4][7] This guide provides a comprehensive overview of Ibrutinib's chemical properties, mechanism of action, pharmacological data, and relevant experimental protocols.

### **Chemical Structure and Properties**

Ibrutinib is a complex molecule featuring a pyrazolopyrimidine core linked to a piperidine ring and a phenoxyphenyl group. The acryloyl moiety on the piperidine is crucial for its mechanism



of action, acting as a Michael acceptor to form a covalent bond with its target.

| Property          | Value                                                                                                                                       | Reference(s)        |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------|---------------------|
| IUPAC Name        | 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one                                      | [1][2][8][9]        |
| Molecular Formula | C25H24N6O2                                                                                                                                  | [1][9][10][11]      |
| Molecular Weight  | 440.50 g/mol                                                                                                                                | [1][12][11][13][14] |
| CAS Number        | 936563-96-1                                                                                                                                 | [1][9][14]          |
| Appearance        | White to off-white solid                                                                                                                    | [11][14]            |
| Solubility        | Freely soluble in DMSO, soluble in methanol, and practically insoluble in water.  [11] Soluble in DMSO at 200mg/ml and EtOH at 25mg/ml.[15] | [11][15]            |

### **Mechanism of Action and Signaling Pathway**

Ibrutinib's primary mechanism of action is the irreversible inhibition of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase from the Tec family.[16] BTK is a critical signaling molecule downstream of the B-cell receptor (BCR).[1][4][5]

BCR Signaling Cascade and Ibrutinib's Point of Intervention:

- BCR Activation: Antigen binding to the B-cell receptor initiates a signaling cascade.[17]
- Upstream Kinase Activation: This leads to the activation of upstream kinases like LYN and SYK.[16]
- BTK Phosphorylation: LYN and SYK phosphorylate and activate BTK.[17]

### Foundational & Exploratory





- Downstream Signaling: Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCy2).[16] This triggers a cascade involving calcium mobilization and the activation of downstream pathways, including:
  - NF-κB Pathway: Promotes cell survival and proliferation.[4][18]
  - MAPK/ERK Pathway: Involved in cell growth and differentiation.[18]
  - PI3K/Akt Pathway: A crucial cell survival pathway.[17][19]
- Ibrutinib Inhibition: Ibrutinib covalently binds to the Cys481 residue within the ATP-binding domain of BTK, locking the enzyme in an inactive state.[3][4] This single action halts the entire downstream signaling cascade.
- Cellular Consequences: The blockade of BTK signaling leads to decreased B-cell proliferation and survival, reduced cellular adhesion, and inhibition of cell migration.[1][4] This ultimately results in apoptosis and a reduction in tumor burden.[2][4]





Click to download full resolution via product page

Caption: Ibrutinib blocks the BCR signaling cascade by irreversibly inhibiting BTK.



# Pharmacological Data In Vitro Potency & Selectivity

Ibrutinib is a highly potent inhibitor of BTK with an IC<sub>50</sub> in the sub-nanomolar range. While highly selective, it does exhibit activity against other kinases, particularly those with a homologous cysteine residue in the active site.

| Target Kinase             | IC <sub>50</sub> (nM) | Assay Type | Reference(s) |
|---------------------------|-----------------------|------------|--------------|
| втк                       | 0.5                   | Cell-free  | [13][20]     |
| BTK (Autophosphorylation) | 11                    | Cell-based |              |
| PLCy<br>(Phosphorylation) | 29                    | Cell-based |              |
| ERK<br>(Phosphorylation)  | 13                    | Cell-based |              |
| BLK                       | 0.8                   | Cell-free  |              |
| BMX                       | 1                     | Cell-free  | [13]         |
| ITK                       | 10                    | Cell-free  |              |
| EGFR                      | >1000                 | Cell-free  | [13]         |

# **Cell-Based Activity**



| Cell Line / Cell<br>Type               | Endpoint                   | IC50 Value      | Reference(s) |
|----------------------------------------|----------------------------|-----------------|--------------|
| Primary B-cells (BCR-activated)        | Proliferation              | 8 nM            | [13]         |
| Primary Monocytes<br>(FcyR-stimulated) | TNFα production            | 2.6 nM          | [21]         |
| Primary Monocytes<br>(FcyR-stimulated) | IL-1β production           | 0.5 nM          | [13]         |
| Primary Monocytes<br>(FcyR-stimulated) | IL-6 production            | 3.9 nM          | [21]         |
| SU-DHL6 (Human B-cell lymphoma)        | Growth Inhibition<br>(72h) | 0.58 μΜ         | [13]         |
| TMD8 (DLBCL)                           | Growth Inhibition          | 0.001 μM (1 nM) | [22]         |

# **Pharmacokinetic Properties**

Ibrutinib is characterized by rapid oral absorption and a high volume of distribution. Its metabolism is primarily mediated by CYP3A enzymes.



| Parameter                      | Human Data (at 420<br>mg/day unless noted)            | Reference(s) |
|--------------------------------|-------------------------------------------------------|--------------|
| Absorption (T <sub>max</sub> ) | 1–2 hours                                             | [2][20]      |
| Plasma Half-life (t1/2)        | 4–9 hours                                             | [20][23]     |
| Volume of Distribution (Vd)    | ~10,000 L                                             | [2][24]      |
| Plasma Protein Binding         | 97.3% (in vitro, reversible)                          | [2][20]      |
| Metabolism                     | Primarily via Cytochrome P450<br>3A (CYP3A)           | [20]         |
| Excretion                      | ~80% in feces (as metabolites), ~7.8% in urine        | [2]          |
| Food Effect                    | High-fat meal increases exposure approximately 2-fold | [25]         |
| Oral Plasma Clearance          | ~1,000 L/h                                            | [24][26]     |

# Experimental Protocols In Vitro BTK Kinase Assay (Filtration Binding Method)

This protocol outlines a common method for determining the  $IC_{50}$  of an inhibitor against an isolated kinase enzyme.





Click to download full resolution via product page

Caption: Workflow for a radiometric BTK kinase inhibition assay.



### Methodology:

- Reagent Preparation: Prepare serial dilutions of Ibrutinib in DMSO. Prepare an assay buffer containing the purified BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and Mg/ATP.
- Reaction Initiation: In a 96-well plate, combine the BTK enzyme, substrate, and Ibrutinib dilution. Initiate the kinase reaction by adding <sup>33</sup>P-labeled ATP.
- Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[13]
- Reaction Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.
- Filtration and Washing: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose). The phosphorylated substrate will bind to the filter, while unincorporated <sup>33</sup>P-ATP will pass through. Wash the wells multiple times with buffer to remove all unbound radioactivity.
- Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
- Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each Ibrutinib concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## **Cell Proliferation Assay (MTT/CCK-8 Method)**

This protocol describes a colorimetric assay to measure the effect of a compound on the proliferation and viability of cancer cell lines.

#### Methodology:

• Cell Seeding: Plate a suspension of cancer cells (e.g., A549, H1975) in a 96-well microtiter plate at a predetermined density (e.g., 7 x 10<sup>3</sup> cells/well) and incubate for 24 hours to allow for cell attachment.[27]



- Compound Treatment: Treat the cells with serial dilutions of Ibrutinib (and appropriate vehicle controls) and incubate for a desired period (e.g., 48 or 72 hours).[13][27]
- Reagent Addition: Remove the supernatant. Add a solution containing a tetrazolium salt (e.g., MTT or WST-8 from a CCK-8 kit) to each well.[27]
- Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium salt into a colored formazan product.
- Quantification: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).[27]
- Data Analysis: The absorbance is directly proportional to the number of viable cells.
   Calculate the percentage of cell viability for each concentration relative to the vehicle control.
   Plot the viability percentage against the logarithm of the compound concentration to determine the GI<sub>50</sub> or IC<sub>50</sub> value.[28]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ibrutinib Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 4. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Targeting Bruton's tyrosine kinase with ibrutinib in B-cell malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]

### Foundational & Exploratory





- 8. ibrutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Ibrutinib | C25H24N6O2 | CID 24821094 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Imbruvica (Ibrutinib Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. KEGG DRUG: Ibrutinib [kegg.jp]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Ibrutinib | Cell Signaling Technology [cellsignal.com]
- 16. ascopubs.org [ascopubs.org]
- 17. researchgate.net [researchgate.net]
- 18. Ibrutinib inhibits BCR and NF-kB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ibrutinib | PCI-32765 | BTK inhibitor | TargetMol [targetmol.com]
- 22. tandfonline.com [tandfonline.com]
- 23. asco.org [asco.org]
- 24. Population pharmacokinetic model of ibrutinib, a Bruton tyrosine kinase inhibitor, in patients with B cell malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 27. The Ibr-7 derivative of ibrutinib exhibits enhanced cytotoxicity against non-small cell lung cancer cells via targeting of mTORC1/S6 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Development and Characterization of Ibrutinib-Loaded Ethylcellulose-Based Nanosponges: Cytotoxicity Assay against MCF-7 Cell Lines [mdpi.com]
- To cite this document: BenchChem. [WNY0824 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12408533#wny0824-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com